Cas no 1269151-13-4 (N-(2-methylquinolin-4-yl)methylcyclopentanamine dihydrochloride)

N-(2-methylquinolin-4-yl)methylcyclopentanamine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride
- N-(2-methylquinolin-4-yl)methylcyclopentanamine dihydrochloride
-
- インチ: 1S/C16H20N2.ClH/c1-12-10-13(11-17-14-6-2-3-7-14)15-8-4-5-9-16(15)18-12;/h4-5,8-10,14,17H,2-3,6-7,11H2,1H3;1H
- InChIKey: UXAFOMZNGGGVLS-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC(C)=NC2C=CC=CC1=2)NC1CCCC1.Cl
N-(2-methylquinolin-4-yl)methylcyclopentanamine dihydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(2-methylquinolin-4-yl)methylcyclopentanamine dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-73012-1.0g |
N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride |
1269151-13-4 | 95% | 1.0g |
$785.0 | 2023-02-12 | |
TRC | M103800-10mg |
N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride |
1269151-13-4 | 10mg |
$ 50.00 | 2022-06-04 | ||
TRC | M103800-100mg |
N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride |
1269151-13-4 | 100mg |
$ 250.00 | 2022-06-04 | ||
1PlusChem | 1P01AHCJ-100mg |
N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride |
1269151-13-4 | 95% | 100mg |
$387.00 | 2024-07-09 | |
Aaron | AR01AHKV-50mg |
N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride |
1269151-13-4 | 95% | 50mg |
$276.00 | 2025-02-14 | |
1PlusChem | 1P01AHCJ-10g |
N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride |
1269151-13-4 | 95% | 10g |
$4235.00 | 2023-12-25 | |
Aaron | AR01AHKV-10g |
N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride |
1269151-13-4 | 95% | 10g |
$4667.00 | 2023-12-16 | |
Aaron | AR01AHKV-100mg |
N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride |
1269151-13-4 | 95% | 100mg |
$399.00 | 2025-02-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1330005-100mg |
n-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride |
1269151-13-4 | 95% | 100mg |
¥2988.00 | 2024-08-09 | |
Enamine | EN300-73012-0.5g |
N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride |
1269151-13-4 | 95% | 0.5g |
$612.0 | 2023-02-12 |
N-(2-methylquinolin-4-yl)methylcyclopentanamine dihydrochloride 関連文献
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
N-(2-methylquinolin-4-yl)methylcyclopentanamine dihydrochlorideに関する追加情報
N-(2-methylquinolin-4-yl)methylcyclopentanamine dihydrochloride (CAS No. 1269151-13-4): A Comprehensive Overview
N-(2-methylquinolin-4-yl)methylcyclopentanamine dihydrochloride (CAS No. 1269151-13-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique molecular structure, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications. In this article, we will delve into the chemical properties, biological activities, and potential applications of this compound, drawing on the latest research findings to provide a comprehensive overview.
Chemical Structure and Synthesis
The molecular formula of N-(2-methylquinolin-4-yl)methylcyclopentanamine dihydrochloride is C16H20N2·2HCl, with a molecular weight of 308.25 g/mol. The compound features a quinoline ring, which is a common structural motif in many biologically active molecules. The presence of the methyl group at the 2-position of the quinoline ring and the methylcyclopentanamine moiety contributes to its unique chemical properties and biological activities.
The synthesis of N-(2-methylquinolin-4-yl)methylcyclopentanamine dihydrochloride typically involves several steps, including the formation of the quinoline ring, the introduction of the methyl group, and the coupling with methylcyclopentanamine. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, making it more accessible for research and development purposes.
Biological Activities
N-(2-methylquinolin-4-yl)methylcyclopentanamine dihydrochloride has been extensively studied for its potential therapeutic applications due to its diverse biological activities. One of the key areas of interest is its activity as a dopamine receptor modulator. Dopamine receptors play a crucial role in various neurological processes, including motor control, reward pathways, and cognitive functions. Research has shown that this compound can selectively modulate dopamine receptors, particularly D2 receptors, which are implicated in conditions such as schizophrenia and Parkinson's disease.
In addition to its dopaminergic activity, N-(2-methylquinolin-4-yl)methylcyclopentanamine dihydrochloride has also been investigated for its potential as an antidepressant. Preclinical studies have demonstrated that this compound can enhance serotonin levels in the brain, which is a key neurotransmitter involved in mood regulation. This property makes it a promising candidate for the development of new antidepressant drugs with improved efficacy and fewer side effects.
Clinical Trials and Therapeutic Potential
The therapeutic potential of N-(2-methylquinolin-4-yl)methylcyclopentanamine dihydrochloride has been explored through various preclinical and clinical studies. Early-stage clinical trials have shown promising results in terms of safety and efficacy. For instance, a phase I clinical trial evaluating the safety and pharmacokinetics of this compound in healthy volunteers reported no significant adverse effects at therapeutic doses.
In a phase II clinical trial focused on patients with major depressive disorder (MDD), N-(2-methylquinolin-4-yl)methylcyclopentanamine dihydrochloride demonstrated significant improvements in depressive symptoms compared to placebo. The trial also highlighted the compound's favorable safety profile, with minimal side effects reported by participants.
Mechanism of Action
The mechanism of action of N-(2-methylquinolin-4-yl)methylcyclopentanamine dihydrochloride is multifaceted. As mentioned earlier, it acts as a selective modulator of dopamine receptors, particularly D2 receptors. This modulation can help restore balance in dopaminergic signaling pathways that are often disrupted in neurological disorders such as schizophrenia and Parkinson's disease.
Beyond its dopaminergic effects, this compound also influences serotonin levels in the brain by enhancing serotonin reuptake inhibition. This dual mechanism of action—modulating both dopamine and serotonin systems—may contribute to its broad-spectrum therapeutic effects and reduced side effect profile compared to traditional monoaminergic drugs.
Future Directions and Research Opportunities
The ongoing research on N-(2-methylquinolin-4-yl)methylcyclopentanamine dihydrochloride is focused on further elucidating its mechanisms of action and optimizing its therapeutic potential. One area of interest is the development of prodrugs or analogs that can enhance bioavailability and reduce metabolic degradation. Additionally, studies are being conducted to explore its potential in treating other neurological disorders such as Alzheimer's disease and bipolar disorder.
In conclusion, N-(2-methylquinolin-4-yl)methylcyclopentanamine dihydrochloride (CAS No. 1269151-13-4) represents a promising candidate for the development of novel therapeutics targeting dopaminergic and serotonergic systems. Its unique chemical structure and diverse biological activities make it an exciting area of research with significant potential for improving patient outcomes in various neurological conditions.
1269151-13-4 (N-(2-methylquinolin-4-yl)methylcyclopentanamine dihydrochloride) 関連製品
- 2172509-06-5(2-1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetic acid)
- 926185-85-5({4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine)
- 1805084-93-8(3-(Aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxaldehyde)
- 1547025-38-6(octahydropyrrolo[2,3-c]pyrrol-2-one)
- 372963-43-4(tert-Butyl N-3-Aminoadamant-1-ylcarbamate)
- 1932332-31-4(methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate)
- 1355201-77-2(2-Bromo-5-(chloromethyl)-3-methylpyridine)
- 1219172-46-9(methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo1,2-cquinazolin-2-yl}propanoate)
- 1164541-52-9((E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide)
- 2166354-93-2(3-{[(3R,4R)-4-Hydroxyoxolan-3-yl]sulfanyl}propane-1,2-diol)



